Ald-Ph-PEG2-NHS

Antibody-drug conjugate (ADC) Protein bioconjugation Site-selective labeling

Ald-Ph-PEG2-NHS (CAS: 1807521-07-8) is a heterobifunctional polyethylene glycol (PEG) linker containing a benzaldehyde moiety at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, with molecular formula C19H22N2O8 and molecular weight 406.4 g/mol. The PEG2 spacer comprises two ethylene oxide units, providing a contour length of approximately 7–8 Å while maintaining a compact hydrodynamic radius.

Molecular Formula C19H22N2O8
Molecular Weight 406.4 g/mol
Cat. No. B605293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-PEG2-NHS
SynonymsAld-Ph-PEG2-NHS
Molecular FormulaC19H22N2O8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26)
InChIKeyGNTMWHHLUUIRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ald-Ph-PEG2-NHS: Heterobifunctional PEG2 Linker for ADC and PROTAC Conjugation


Ald-Ph-PEG2-NHS (CAS: 1807521-07-8) is a heterobifunctional polyethylene glycol (PEG) linker containing a benzaldehyde moiety at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, with molecular formula C19H22N2O8 and molecular weight 406.4 g/mol . The PEG2 spacer comprises two ethylene oxide units, providing a contour length of approximately 7–8 Å while maintaining a compact hydrodynamic radius [1]. The compound is classified as a non-cleavable linker and is commercially available at ≥95% purity .

Aldehyde–NHS orthogonal reactivity for sequential ADC/PROTAC conjugation
Non-cleavable PEG2 spacer maintains minimal contour length for tight PROTAC ternary complexes
Reported negative LogP supports aqueous buffer compatibility without co-solvents

Why Ald-Ph-PEG2-NHS Cannot Be Substituted with PEG4 or NHS-Only Linkers


Substituting Ald-Ph-PEG2-NHS with a longer PEG analog such as Ald-Ph-PEG4-NHS alters the spatial separation between conjugated moieties by approximately 7 Å, which can disrupt ternary complex formation in PROTAC applications requiring tight binding-pocket geometries [1]. Conversely, using an NHS-only monofunctional linker forfeits the aldehyde-mediated reductive amination pathway, which provides 3–4× higher maximum reaction rate (Vmax/NH2) and a distinct panel of conjugation sites compared to NHS ester chemistry using same-length PEG linkers [2]. These differences render generic substitution invalid without re-optimization of conjugation stoichiometry and site selectivity.

Longer PEG4 or PEG8 spacers (~7–21 Å additional separation) may disrupt PROTAC ternary complex geometries requiring face-to-face binding.

NHS-only linkers lack aldehyde-mediated reductive amination, potentially reducing reaction rate and yielding different conjugation site profiles.

PFP ester analogs are reported less hydrolysis-susceptible, but no quantitative head-to-head stability comparison exists; PEG-unit count remains the primary differentiation factor.

Ald-Ph-PEG2-NHS Quantitative Differentiation Evidence for Procurement Decisions


Aldehyde-Mediated Reductive Amination Achieves 3–4× Higher Vmax/NH2 than NHS-Only Chemistry

In a head-to-head kinetic comparison using trastuzumab-IgG and α-lactalbumin, reductive amination with aldehyde-PEG linkers demonstrated 3–4 times greater maximum reaction rate per amine (Vmax/NH2) than N-hydroxysuccinimide ester (NHS) chemistry using PEG linkers of identical length [1]. The aldehyde-linker chemistry also produced a different panel of conjugation sites and enabled greater tunable control over linker-to-protein ratio [1].

Reductive Amination Vmax/NH2
Head-to-head
Aldehyde-PEG linkers: 3–4× higher Vmax/NH2 vs. same-length NHS linkers
Reported kinetic advantage supports shorter conjugation times.
Trastuzumab-IgG & α-lactalbumin; excess linker conditions.
Antibody-drug conjugate (ADC) Protein bioconjugation Site-selective labeling

PEG2 Linker Length Optimized for Compact PROTAC Ternary Complex Geometries vs. Longer PEG4/PEG8

PEG2 confers the smallest hydration shell among PEG oligomers; its two ether oxygens are sufficient to quench aggregation while maintaining a backbone shorter than most ligand–ligase distances [1]. This makes PEG2 well-suited to 'tight' geometries where binding pockets are situated almost face-to-face, whereas PEG4 and PEG8 linkers (adding ~7 Å and ~21 Å respectively) may introduce excessive conformational flexibility that reduces ternary complex formation efficiency [1]. Each PEG repeating unit adds approximately 3.5 Å of contour length; monodisperse PEG2 provides a fixed hydrodynamic radius of approximately 7–8 Å [1].

PEG2 vs PEG4/PEG8 Spacer
Class-level
PEG2: ~7–8 Å; PEG4: ~14 Å; PEG8: ~28 Å contour length
Compact PEG2 may prevent steric hindrance in tight ternary complex geometries.
Class-level inference; no direct SAR data.
PROTAC Targeted protein degradation Linker optimization

PFP Ester Alternative Exhibits Reduced Hydrolysis Susceptibility but Limited Amine Conjugation Kinetics Data

Ald-Ph-PEG4-PFP, an analog employing a pentafluorophenyl (PFP) ester instead of NHS, is reported to be less susceptible to hydrolysis than NHS ester [1]. However, no peer-reviewed quantitative head-to-head hydrolysis half-life data comparing Ald-Ph-PEG2-NHS against Ald-Ph-PEG2-PFP under identical aqueous buffer conditions (e.g., pH 7.4 PBS, 25°C) were identified in the accessible literature. The PEG4-PFP analog also introduces a 2-unit PEG length increase (from 2 to 4 ethylene oxide units), altering spatial separation by approximately 7 Å [2].

PFP Ester Hydrolysis Claim
Data to verify
Vendor states PFP less hydrolysis-prone; no quantitative half-life data identified.
Stability claims not independently quantified; PEG2 length remains primary differentiator.
Source: Amerigo Scientific product literature.
PEG linker Bioconjugation Ester hydrolysis

Aldehyde-Linker Chemistry Enables Greater Tunable Range of Linker-to-Protein Ratio vs. NHS-Only Linkers

Aldehyde-linkers provide a greater tunable range of linker-to-protein ratio compared to NHS-linkers of the same length, enabling single conjugation with high yield or poly-conjugations with site homogeneity through controlled [L]0 or gradual addition to minimize the [L]0/KM ratio [1]. NHS-chemistry lacks this degree of kinetic control, often resulting in broader DAR distributions and heterogeneous conjugate populations [1].

DAR Tunability
Head-to-head
Aldehyde linkers: greater tunable linker-to-protein ratio; NHS linkers: narrower range.
Reported tunability supports homogeneous ADC production and DAR control.
Trastuzumab-IgG; reductive amination conditions.
ADC conjugation Drug-to-antibody ratio (DAR) Process control

LogP of -1.35 Quantifies Hydrophilic Character for Aqueous Conjugation Conditions

Ald-Ph-PEG2-NHS exhibits a calculated LogP of -1.35 and density of 1.4 ± 0.1 g/cm³ . This negative LogP value quantifies the compound's hydrophilic character conferred by the PEG2 spacer and polar functional groups, supporting solubility in aqueous buffers and organic solvents including DCM, DMF, DMSO, and THF . Comparative LogP values for PEG4 or PEG8 analogs are not uniformly reported across vendors, but increased PEG units predictably decrease LogP further.

Hydrophilicity (LogP)
Data to verify
LogP = −1.35 (calculated)
Negative LogP indicates aqueous compatibility for buffer-based conjugations.
No comparative LogP data for PEG4/PEG8 analogs.
Solubility Bioconjugation Physicochemical properties

Ald-Ph-PEG2-NHS: Optimal Application Scenarios Based on Quantitative Evidence


PROTAC Development Requiring Compact Linker Geometry for Face-to-Face Binding Pockets

In PROTAC campaigns where the target protein and E3 ligase binding pockets are situated in close proximity, Ald-Ph-PEG2-NHS provides the minimal PEG2 spacer (~7–8 Å contour length) essential for efficient ternary complex formation. Longer PEG4 or PEG8 linkers introduce excessive conformational flexibility and increased separation distance (~14 Å and ~28 Å respectively), which can reduce degradation efficiency and steepen DC50 values [1]. The non-cleavable PEG2 backbone also serves as a metabolic firewall, lacking benzylic C–H bonds targeted by microsomal hydroxylation, thereby extending intracellular half-life [1].

ADC Manufacturing Requiring High Conjugation Efficiency and DAR Control

The aldehyde functionality of Ald-Ph-PEG2-NHS enables reductive amination chemistry, which achieves 3–4× higher maximum reaction rate (Vmax/NH2) compared to NHS-only linkers of identical PEG length [2]. This kinetic advantage translates to shorter conjugation times and reduced reagent consumption at manufacturing scale. Additionally, aldehyde chemistry provides a greater tunable range of linker-to-protein ratio, allowing precise DAR control through [L]0 adjustment to achieve site homogeneity [2]. The NHS ester terminus enables subsequent payload attachment to amine-containing cytotoxic agents.

Site-Selective Protein Labeling with Orthogonal Dual-Reactivity

Ald-Ph-PEG2-NHS provides orthogonal reactivity: the benzaldehyde group reacts selectively with aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, while the NHS ester reacts with primary amines to form amide bonds [1]. This dual functionality enables sequential, controlled bioconjugation—first attaching a targeting moiety (e.g., antibody) via NHS-amine chemistry, then conjugating a payload (e.g., fluorophore or drug) via aldehyde-aminooxy chemistry—or vice versa. The LogP of -1.35 ensures aqueous solubility throughout multi-step conjugation workflows .

Homogeneous ADC Conjugate Production via Kinetically Controlled Reductive Amination

Unlike NHS-only conjugation, which typically produces heterogeneous DAR distributions, aldehyde-mediated reductive amination with Ald-Ph-PEG2-NHS enables single conjugation with high yield or poly-conjugations with site homogeneity by controlling initial linker concentration [L]0 or using gradual addition to minimize the [L]0/KM ratio [2]. This kinetic control produces a narrower distribution of conjugated species, reducing the purification burden required to meet regulatory specifications for ADC homogeneity and batch consistency.

Application
Selection Property
Validation Focus
PROTAC ternary complex studies (face-to-face pockets)
PEG2 minimal spacer for short ligand–ligase distance
Ternary complex formation efficiency & degradation endpoint
ADC conjugation efficiency & DAR control
Aldehyde-based reductive amination with tunable linker-to-protein ratio
Conjugation kinetics, DAR homogeneity, and process scalability
Site-selective dual protein labeling
Orthogonal aldehyde–NHS reactivity for sequential conjugation
Sequential conjugation fidelity and aqueous compatibility
Homogeneous ADC conjugate production
Kinetic control via initial linker concentration adjustment
Batch-to-batch consistency and reduced purification burden

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